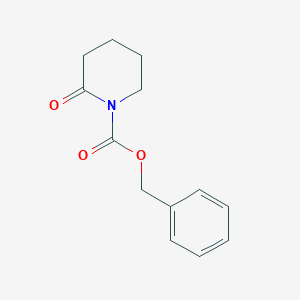

Benzyl 2-oxopiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12-8-4-5-9-14(12)13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGMGCSFOUSKCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455096 | |

| Record name | Benzyl 2-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106412-35-5 | |

| Record name | Benzyl 2-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 2-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-oxopiperidine-1-carboxylate, also known as N-Cbz-2-piperidone, is a heterocyclic compound that serves as a crucial building block in modern organic synthesis. Its structure, featuring a piperidine ring protected with a benzyloxycarbonyl (Cbz) group, makes it a valuable intermediate in the development of novel pharmaceutical agents and other complex organic molecules. The Cbz protecting group offers stability under a variety of reaction conditions and can be selectively removed, providing synthetic flexibility. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₁₃H₁₅NO₃ | - |

| Molecular Weight | 233.26 g/mol | - |

| Appearance | White to off-white crystalline powder | Based on analogs[1] |

| Melting Point | 38-41 °C (estimated) | Based on the closely related analog 1-Cbz-4-piperidone. |

| Boiling Point | 416.3 ± 24.0 °C (Predicted) | Predicted value. |

| Density | 1.194 g/mL at 25 °C | - |

| Refractive Index (n20/D) | 1.544 | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | Based on the closely related analog 1-Cbz-4-piperidone. |

| pKa | -2.34 ± 0.20 (Predicted) | Predicted value. |

| LogP | 1.5 (Predicted) | - |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound, based on established procedures for similar compounds.

Synthesis: N-Benzyloxycarbonylation of 2-Piperidone

The synthesis of this compound is typically achieved through the N-protection of 2-piperidone using benzyl chloroformate (Cbz-Cl) under basic conditions. This method, a variation of the Schotten-Baumann reaction, is widely used for the introduction of the Cbz protecting group onto amines.

Materials:

-

2-Piperidone

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or a non-nucleophilic organic base (e.g., triethylamine)

-

Solvent: Tetrahydrofuran (THF)/Water mixture or Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-piperidone in a suitable solvent system (e.g., a 2:1 mixture of THF and water).

-

Add sodium carbonate to the solution to act as a base.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate to the cooled reaction mixture with vigorous stirring.

-

Allow the reaction to stir at room temperature for several hours or until completion, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Flash Column Chromatography

The crude this compound is typically purified by flash column chromatography to remove unreacted starting materials and byproducts.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Eluent: A mixture of ethyl acetate and hexane (e.g., starting with a 1:3 ratio and gradually increasing the polarity).

Procedure:

-

Prepare a silica gel column in the chosen eluent system.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the column.

-

Elute the column with the ethyl acetate/hexane mixture, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound as a white to off-white solid.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques. Commercial suppliers often provide data from NMR, HPLC, and LC-MS.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the benzyl group protons (typically in the aromatic region around 7.3 ppm), the methylene protons of the benzyl group (a singlet around 5.2 ppm), and the methylene protons of the piperidine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carbamate, the carbonyl carbon of the lactam, the aromatic carbons of the benzyl group, and the aliphatic carbons of the piperidine ring.

High-Performance Liquid Chromatography (HPLC):

-

An HPLC method can be developed to assess the purity of the compound. A typical setup would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water. The purity is determined by the peak area percentage of the main product.

Logical Workflow: Application in Synthesis

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates. Its protected nature allows for selective modifications at other positions of the molecule before the deprotection of the piperidine nitrogen for further functionalization. The following diagram illustrates a logical workflow for its use in a multi-step synthesis.

Caption: Synthetic workflow using this compound.

Conclusion

This compound is a foundational building block in medicinal chemistry and organic synthesis.[3] Its well-defined physicochemical properties, coupled with established protocols for its synthesis and purification, make it a reliable and versatile intermediate. The ability to introduce the Cbz protecting group and subsequently remove it under mild conditions allows for intricate molecular architectures to be constructed, paving the way for the discovery and development of new therapeutic agents. This guide provides the essential technical information for researchers and scientists to effectively utilize this important synthetic tool in their endeavors.

References

Benzyl 2-oxopiperidine-1-carboxylate CAS number and spectral data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 2-oxopiperidine-1-carboxylate (also known as 1-Cbz-2-piperidone or N-Benzyloxycarbonyl-δ-valerolactam). The document details its chemical identity, physicochemical properties, a proposed synthesis protocol, and available spectral data context. Due to the limited publicly available experimental data for this specific compound, this guide also includes comparative data for the isomeric compound, Benzyl 4-oxopiperidine-1-carboxylate, and a conceptual signaling pathway to illustrate potential biological relevance based on related N-acylated lactams.

Chemical Identity and Properties

This compound is a derivative of 2-piperidone (δ-valerolactam) where the nitrogen atom is protected by a benzyloxycarbonyl (Cbz) group. This protecting group is common in peptide synthesis and other areas of organic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 106412-35-5 | [1][2][3] |

| Molecular Formula | C₁₃H₁₅NO₃ | [1][2][3] |

| Molecular Weight | 233.26 g/mol | [1][2][3] |

| Physical State | Liquid (Predicted) | [2] |

| Boiling Point | 416.3 ± 24.0 °C (Predicted) | [1] |

| Density | 1.194 g/mL at 25 °C (Predicted) | [2] |

| Refractive Index | n20/D 1.544 (Predicted) | [2] |

| pKa | -2.34 ± 0.20 (Predicted) | [2] |

Synthesis Protocol

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-Piperidone (δ-valerolactam)

-

Benzyl chloroformate (Cbz-Cl)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Ethyl acetate, Hexane)

-

-

Procedure:

-

Dissolve 2-piperidone (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add the non-nucleophilic base (1.2 eq) to the solution and stir for 10-15 minutes.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled, stirring solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

-

Characterization:

-

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

-

Below is a workflow diagram for the proposed synthesis.

Caption: Proposed workflow for the synthesis of this compound.

Spectral Data

Publicly available, experimentally determined spectral data for this compound is limited. Commercial suppliers indicate the availability of NMR and other spectral data upon request.[3] For reference and comparison, the spectral data for the isomeric compound, Benzyl 4-oxopiperidine-1-carboxylate (CAS: 19099-93-5), is provided below.[4]

Table 2: Reference Spectral Data for Benzyl 4-oxopiperidine-1-carboxylate

| Data Type | Spectral Features |

| ¹H NMR | (400 MHz, CDCl₃): δ 7.45-7.29 (m, 5H), 5.18 (s, 2H), 3.80 (t, J = 5.9 Hz, 4H), 2.46 (br s, 4H) |

| ¹³C NMR | (100 MHz, CDCl₃): δ 207.1, 155.1, 136.3, 128.6, 128.2, 128.0, 67.6, 43.1, 41.0 |

| IR (neat, cm⁻¹) | 2964, 1698, 1429, 1229 |

| HRMS | calcd. for C₁₃H₁₅NO₃: 233.1052, found: 233.1055 |

Note: This data is for the 4-oxo isomer and should be used for comparative purposes only. The chemical shifts and peak patterns for the 2-oxo isomer are expected to be different.

Conceptual Signaling Pathway: N-Acyl Lactams in Quorum Sensing

While no specific signaling pathways involving this compound have been elucidated, N-acylated lactams, particularly N-acyl-homoserine lactones (AHLs), are well-known signaling molecules in bacterial quorum sensing. This process allows bacteria to coordinate gene expression based on population density. Below is a conceptual diagram illustrating a generalized quorum sensing pathway that could be relevant for this class of molecules.

Caption: Conceptual model of a bacterial quorum sensing signaling pathway mediated by N-acyl lactams.

In this model, an autoinducer synthase produces N-acyl lactam signaling molecules. At high population densities, these molecules accumulate and bind to an intracellular receptor, which then acts as a transcriptional regulator to control the expression of specific genes. This mechanism allows for coordinated behaviors such as biofilm formation and virulence factor production. N-acylated piperidones could potentially interact with or disrupt such pathways, a hypothesis that warrants further investigation.

Conclusion

This compound is a fine chemical with potential applications in organic synthesis and medicinal chemistry. This guide provides the foundational information on its properties and a plausible synthetic route. While detailed experimental spectral and biological data are currently sparse in the public domain, the information provided for related compounds offers a valuable comparative context for researchers. Further investigation is needed to fully characterize this molecule and explore its potential biological activities, particularly in areas such as quorum sensing modulation or as a scaffold in drug discovery.

References

An In-depth Technical Guide to N-Cbz-2-piperidone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cbz-2-piperidone, systematically known as benzyl 2-oxopiperidine-1-carboxylate, is a key synthetic intermediate in organic chemistry. The introduction of the benzyloxycarbonyl (Cbz) protecting group to the nitrogen atom of the 2-piperidone lactam ring allows for controlled functionalization and manipulation of the molecule. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of N-Cbz-2-piperidone, with a focus on its role in drug discovery and development. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical transformations are presented to serve as a valuable resource for researchers in the field.

Introduction

The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals.[1] The targeted synthesis of complex piperidine-containing molecules often necessitates the use of protecting group strategies to achieve desired regioselectivity and stereoselectivity. The benzyloxycarbonyl (Cbz) group, a well-established protecting group for amines, plays a crucial role in this context due to its stability under a variety of reaction conditions and its facile removal via catalytic hydrogenolysis.[2][3]

N-Cbz-2-piperidone (also known as N-benzyloxycarbonyl-δ-valerolactam) serves as a versatile building block for the synthesis of more complex molecules. Its lactam functionality provides a reactive site for various transformations, while the Cbz group ensures that the nitrogen atom's reactivity is masked until its removal is desired. This guide will delve into the specifics of this important synthetic intermediate.

Discovery and History

The application of the Cbz group to lactams like 2-piperidone would have been a logical extension of this methodology, aimed at controlling the reactivity of the lactam nitrogen during synthetic transformations. The use of N-protected 2-piperidones, including N-Boc-2-piperidone, as intermediates in the synthesis of substituted piperidines highlights the importance of such compounds in modern organic synthesis.

Synthesis of N-Cbz-2-piperidone

The synthesis of N-Cbz-2-piperidone is typically achieved through the N-acylation of 2-piperidone with benzyl chloroformate. This reaction is a standard procedure for the introduction of the Cbz protecting group onto a secondary amine.

General Reaction Scheme

The overall transformation can be represented as follows:

Caption: Synthesis of N-Cbz-2-piperidone.

Detailed Experimental Protocol

While a specific, peer-reviewed protocol for the synthesis of N-Cbz-2-piperidone was not found in the immediate search results, a general procedure can be adapted from the well-established methods for the N-Cbz protection of amines. The following is a representative protocol based on analogous transformations:

Materials:

-

2-Piperidone (δ-valerolactam)

-

Benzyl chloroformate (Cbz-Cl)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

A suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium carbonate)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography equipment)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-piperidone (1.0 equivalent) in anhydrous DCM or THF.

-

Addition of Base: Cool the solution to 0 °C using an ice bath and add the base (1.1 - 1.5 equivalents).

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.0 - 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-16 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with additional portions of the organic solvent.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure N-Cbz-2-piperidone.

Quantitative Data

| Property | Value |

| CAS Number | 106412-35-5 |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.26 g/mol |

| Appearance | Expected to be a solid or oil |

| Melting Point | Not reported in the surveyed literature |

| Boiling Point | Not reported in the surveyed literature |

| Solubility | Expected to be soluble in common organic solvents |

| ¹H NMR | Expected signals for the piperidone ring protons and the Cbz group protons. |

| ¹³C NMR | Expected signals for the piperidone ring carbons and the Cbz group carbons. |

| IR Spectroscopy | Expected characteristic peaks for the lactam carbonyl and the carbamate carbonyl. |

| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight. |

Applications in Synthesis

N-Cbz-2-piperidone is a valuable intermediate in the synthesis of a variety of more complex molecules, particularly those containing a substituted piperidine ring. The Cbz group serves to protect the lactam nitrogen, allowing for selective reactions at other positions of the molecule.

Synthesis of Substituted Piperidines

One of the primary applications of N-Cbz-2-piperidone is as a precursor for the synthesis of 2-substituted piperidines. This can be achieved through various synthetic strategies, including reduction of the lactam and subsequent functionalization.

Caption: Synthetic utility of N-Cbz-2-piperidone.

Deprotection of the Cbz Group

A key feature of the Cbz group is its susceptibility to removal by catalytic hydrogenolysis. This deprotection step is typically clean and high-yielding, regenerating the free amine which can then be used in subsequent reactions.

Experimental Protocol for Cbz Deprotection:

Materials:

-

N-Cbz-2-piperidone or its derivative

-

Palladium on carbon (Pd/C, typically 5-10 mol%)

-

A suitable solvent (e.g., methanol, ethanol, ethyl acetate)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

-

Reaction Setup: Dissolve the N-Cbz protected compound in the chosen solvent in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution.

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., by using a balloon or a Parr hydrogenator).

-

Reaction: Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentration: Wash the Celite pad with the solvent and concentrate the combined filtrate under reduced pressure to obtain the deprotected product.

Role in Signaling Pathways and Drug Development

While the direct involvement of N-Cbz-2-piperidone in specific biological signaling pathways has not been identified in the current literature search, its parent scaffold, 2-piperidone, is a component of various biologically active molecules. For instance, derivatives of 2-piperidone have been investigated for their potential in treating Alzheimer's disease by inhibiting β-amyloid aggregation and neuroinflammation.[4]

The utility of N-Cbz-2-piperidone in drug development lies in its role as a key building block for creating libraries of substituted piperidines. These libraries can then be screened for biological activity against various targets. The ability to readily introduce and remove the Cbz group allows for the efficient synthesis of diverse molecular architectures for structure-activity relationship (SAR) studies.

Conclusion

N-Cbz-2-piperidone is a valuable synthetic intermediate that facilitates the controlled synthesis of complex molecules containing the piperidine moiety. Its preparation via the well-established N-Cbz protection of 2-piperidone is straightforward, and the Cbz group can be efficiently removed under mild conditions. While specific details regarding its initial discovery are scarce, its utility in modern organic synthesis, particularly in the context of drug discovery, is evident. This technical guide provides researchers with a foundational understanding of the synthesis, properties, and potential applications of this important building block, and it is hoped that it will serve as a useful resource for the scientific community.

References

The Cornerstone of Chiral Synthesis: A Technical Guide to Benzyl 2-Oxopiperidine-1-carboxylate

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and application of Benzyl 2-oxopiperidine-1-carboxylate as a pivotal chiral building block in modern medicinal chemistry.

The piperidine scaffold is a ubiquitous motif in a vast number of pharmaceuticals and biologically active compounds.[1] The introduction of chirality into this heterocyclic system is often a critical determinant of therapeutic efficacy and selectivity. This technical guide delves into the synthesis and utility of a key chiral intermediate, this compound, also known as N-Cbz-2-piperidone. This versatile building block provides a robust platform for the enantioselective synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.

Synthesis of the Chiral Building Block

The preparation of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis or chiral resolution of the racemate. While direct asymmetric synthesis of the unsubstituted lactam remains a challenging endeavor, methodologies developed for related substituted systems offer valuable insights. A common precursor for the synthesis of the racemic compound is δ-valerolactam.

Racemic Synthesis of this compound

A straightforward approach to the racemic version of the title compound involves the N-protection of δ-valerolactam.

Experimental Protocol:

A solution of δ-valerolactam (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF), is cooled to -78°C. To this solution, a strong base like n-butyllithium (n-BuLi) (1.05 eq) is added dropwise, leading to the deprotonation of the lactam nitrogen. After stirring for a short period, benzyl chloroformate (Cbz-Cl) (1.1 eq) is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion. The workup typically involves quenching with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent, drying, and purification by column chromatography to yield racemic this compound.

Chiral Resolution of Racemic this compound

The separation of enantiomers from the racemic mixture is a crucial step to access the desired chiral building block. Enzymatic kinetic resolution offers a highly efficient and selective method.

Experimental Protocol: Enzymatic Kinetic Resolution

Racemic N-protected (piperidin-2-yl)methanol, a precursor to the target molecule, can be subjected to enzymatic acylation. A lipase, such as Candida antarctica Lipase B (CALB), selectively acylates one enantiomer, leaving the other enantiomer as the unreacted alcohol.[2] This allows for the separation of the two enantiomers based on their different chemical properties. The unreacted, enantiomerically enriched alcohol can then be oxidized to the corresponding 2-oxopiperidine, and the nitrogen can be protected with a Cbz group to yield the desired chiral building block. The acylated enantiomer can be deacylated to recover the other enantiomer of the starting alcohol.

Applications in Asymmetric Synthesis

Chiral this compound is a valuable precursor for the synthesis of a variety of more complex chiral molecules. The lactam carbonyl group and the adjacent stereocenter provide handles for diastereoselective transformations.

Diastereoselective Alkylation

The enolate of chiral N-protected 2-piperidones can undergo diastereoselective alkylation. The existing stereocenter directs the approach of the electrophile, leading to the formation of a new stereocenter with high stereocontrol.

Experimental Protocol: Diastereoselective Alkylation

To a solution of the chiral N-protected 3-methylpiperidin-2-one (a related derivative) in an ethereal solvent at low temperature (-78°C), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or s-butyllithium (s-BuLi) is added to generate the corresponding lithium enolate.[3] An alkylating agent (e.g., methyl iodide) is then introduced, and the reaction is carefully monitored. The diastereomeric ratio of the product is determined by chromatographic and spectroscopic methods. This methodology allows for the synthesis of piperidine derivatives with multiple stereocenters.[3]

Table 1: Representative Data for Diastereoselective Alkylation of a Chiral N-protected 2-Piperidone Derivative [3]

| Entry | Base (eq) | Electrophile | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | s-BuLi (2.5) | MeI | >99:1 | 91 |

| 2 | s-BuLi (1.5) | MeI | 1:2.5 | 90 |

Data is for the alkylation of a chiral N-protected 3-methylpiperidin-2-one and is presented to illustrate the principle of diastereoselective alkylation.

Application in the Synthesis of Pharmaceutical Agents

The utility of chiral 2-oxopiperidine derivatives as key building blocks is exemplified in the synthesis of various pharmaceutical agents. One notable class of drugs where such scaffolds are employed is the neurokinin-1 (NK1) receptor antagonists, which have applications in the treatment of chemotherapy-induced nausea and vomiting, as well as other neurological disorders.

Caption: Synthetic workflow from racemic N-Cbz-2-piperidone to a chiral NK1 receptor antagonist.

Neurokinin-1 (NK1) Receptor Antagonism Signaling Pathway

NK1 receptor antagonists, such as Aprepitant, function by blocking the binding of Substance P to the NK1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), resulting in neuronal excitation and the transmission of emetic signals. By blocking this pathway, NK1 receptor antagonists effectively prevent the induction of nausea and vomiting.

Caption: Simplified signaling pathway of the NK1 receptor and the inhibitory action of an antagonist.

Conclusion

This compound, in its enantiomerically pure form, serves as a powerful and versatile chiral building block in organic synthesis. Its strategic use allows for the efficient and stereocontrolled construction of complex piperidine-containing molecules, which are at the heart of numerous important therapeutic agents. The methodologies for its synthesis and the strategies for its application in diastereoselective reactions underscore its significance for researchers and professionals in the field of drug discovery and development. The continued exploration of new synthetic routes and applications of this chiral scaffold will undoubtedly lead to the discovery of novel and more effective medicines.

References

The 2-Oxopiperidine Scaffold: A Privileged Core for Fragment-Based Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for the identification of high-quality lead compounds. By screening low molecular weight fragments (typically < 300 Da), FBDD explores chemical space more effectively than traditional high-throughput screening, often yielding leads with superior physicochemical properties. Central to the success of any FBDD campaign is the selection of the fragment library, which should be rich in three-dimensional scaffolds that can present vectors for chemical elaboration into diverse regions of a target's binding site.

The 2-oxopiperidine core, a saturated six-membered lactam, represents one such privileged scaffold. Its inherent chirality, conformational rigidity, and the presence of hydrogen bond donors and acceptors make it an attractive starting point for inhibitor design. The carbonyl group can act as a hydrogen bond acceptor, the amide nitrogen as a hydrogen bond donor, and the aliphatic ring structure provides a framework for introducing substituents that can probe various pockets of a protein's active site. The N-substituent, in particular, offers a versatile handle for chemical modification. This guide focuses on the utility of N-acylated 2-oxopiperidines, exemplified by the Benzyl 2-oxopiperidine-1-carboxylate core, in the context of an FBDD campaign.

Hypothetical FBDD Campaign Targeting BACE1

To illustrate the principles of utilizing the 2-oxopiperidine core in FBDD, we will consider a hypothetical screening campaign against Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. A real-world drug discovery effort identified potent BACE1 inhibitors based on a structurally related N-benzyl-2-oxopiperazine scaffold, achieving a remarkable inhibitory constant (Ki) of 2 nM.[1] This successful example underscores the potential of such six-membered heterocyclic scaffolds in designing potent enzyme inhibitors. Our hypothetical campaign will aim to identify a 2-oxopiperidine-based fragment that could serve as the starting point for developing a similarly potent BACE1 inhibitor.

Data Presentation: A Simulated Fragment Screening Cascade

An FBDD campaign typically employs a cascade of biophysical techniques to identify and validate fragment hits. A primary screen is often designed for high throughput to identify a larger set of potential binders, which are then subjected to more detailed, lower-throughput secondary and tertiary assays for validation and characterization.

The following table presents hypothetical data from a screening campaign of a focused library of 2-oxopiperidine fragments against BACE1.

| Fragment ID | Structure | Primary Screen: Thermal Shift (ΔTm °C) | Secondary Screen: SPR (KD µM) | Ligand Efficiency (LE) |

| F01 | This compound | 2.1 | 450 | 0.31 |

| F02 | tert-Butyl 2-oxopiperidine-1-carboxylate | 1.5 | 800 | 0.29 |

| F03 | Phenyl 2-oxopiperidine-1-carboxylate | 1.8 | 620 | 0.30 |

| F04 | (4-Fluorobenzyl) 2-oxopiperidine-1-carboxylate | 2.5 | 380 | 0.32 |

| F05 | (4-Methoxybenzyl) 2-oxopiperidine-1-carboxylate | 2.3 | 410 | 0.31 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the successful execution and reproducibility of an FBDD campaign. Below are generalized protocols for the key experiments in our hypothetical BACE1 screening.

Synthesis of a 2-Oxopiperidine Fragment Library

A library of N-substituted 2-oxopiperidine-1-carboxylates can be synthesized from the commercially available 2-piperidone.

Step 1: N-Acylation of 2-Piperidone

-

To a solution of 2-piperidone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as sodium hydride (1.1 eq).

-

Allow the mixture to stir for 30 minutes at 0 °C.

-

Slowly add the desired benzyl chloroformate derivative (e.g., benzyl chloroformate, 4-fluorobenzyl chloroformate) (1.0 eq).

-

Let the reaction warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated 2-oxopiperidine fragment.

Primary Screening: Differential Scanning Fluorimetry (Thermal Shift Assay)

This assay identifies fragments that bind to the target protein by measuring the change in its thermal denaturation temperature (Tm).

-

Prepare a stock solution of BACE1 in a suitable buffer (e.g., 20 mM sodium acetate, pH 4.5).

-

Prepare stock solutions of the fragment compounds in DMSO.

-

In a 96-well PCR plate, add the BACE1 protein solution to a final concentration of 2 µM.

-

Add the fragment compounds to a final concentration of 200 µM (final DMSO concentration should be kept constant, e.g., 1%).

-

Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

-

Seal the plate and place it in a real-time PCR instrument.

-

Ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, monitoring fluorescence at each interval.

-

The melting temperature (Tm) is determined from the inflection point of the fluorescence curve. A significant positive shift in Tm (ΔTm) in the presence of a fragment indicates binding and stabilization of the protein.

Secondary Screening: Surface Plasmon Resonance (SPR)

SPR is used to confirm direct binding of the hits from the primary screen to the target protein and to determine their binding affinity (KD) and kinetics.

-

Immobilize recombinant BACE1 onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Prepare a series of dilutions of the hit fragments in a running buffer (e.g., HBS-EP+ with 1% DMSO).

-

Inject the fragment solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the refractive index at the chip surface, which is proportional to the mass of the fragment binding to the immobilized protein.

-

After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a low pH buffer) to remove the bound fragment.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Hit Validation: NMR Spectroscopy

NMR spectroscopy can be used to confirm binding and to obtain structural information about the fragment-protein interaction. Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly useful for fragment screening.

-

Prepare a sample of BACE1 (typically 10-50 µM) in a deuterated buffer.

-

Acquire a reference 1D proton NMR spectrum of the fragment of interest in the same buffer.

-

Add the fragment to the protein solution (fragment concentration typically 100-500 µM).

-

Acquire an STD NMR spectrum. This involves selectively saturating the protein resonances and observing the transfer of this saturation to the protons of a bound ligand.

-

Protons of the fragment that are in close proximity to the protein will receive saturation and show reduced signal intensity in the STD spectrum compared to the reference spectrum, confirming binding.

Visualizations

FBDD Experimental Workflow

References

An In-depth Technical Guide to the Reactivity of N-Protected 2-Piperidones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of N-protected 2-piperidones, versatile building blocks in the synthesis of complex nitrogen-containing heterocycles, natural products, and pharmaceutically active compounds. The strategic use of nitrogen-protecting groups, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, is crucial for modulating the reactivity of the 2-piperidone core and enabling a wide range of chemical transformations. This guide details key reactions, provides explicit experimental protocols, summarizes quantitative data, and presents visual workflows to facilitate a deeper understanding and practical application of N-protected 2-piperidone chemistry.

Introduction to N-Protected 2-Piperidones

The 2-piperidone scaffold is a prevalent structural motif in numerous biologically active molecules. The presence of a lactam functionality imparts unique chemical properties. However, the reactivity of the nitrogen atom can interfere with desired transformations at other positions of the ring. N-protection is therefore a critical step to temporarily mask the nucleophilicity and basicity of the lactam nitrogen, allowing for selective modifications at the carbonyl group, the α-carbon, and other positions.

The choice of the protecting group is dictated by its stability under various reaction conditions and the ease of its subsequent removal. The Boc group is widely employed due to its stability in basic and nucleophilic conditions and its facile cleavage under acidic conditions.[1] The Cbz group, also common, is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[2]

Synthesis of N-Protected 2-Piperidones

The most common method for the synthesis of N-protected 2-piperidones involves the reaction of 2-piperidone with an appropriate acylating or carbamoylating agent in the presence of a base.

N-Boc Protection

The N-Boc protection of 2-piperidone is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-(dimethylamino)pyridine (DMAP).[3]

Experimental Protocol: Synthesis of N-Boc-2-piperidone [1]

-

Materials: 2-piperidone, Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

To a solution of 2-piperidone (1.0 eq) in anhydrous dichloromethane, add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-2-piperidone.

-

N-Cbz Protection

The N-Cbz protection is generally carried out using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate.[4]

Experimental Protocol: Synthesis of N-Cbz-2-piperidone [4]

-

Materials: 2-piperidone, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.

-

Procedure:

-

To a solution of 2-piperidone (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).

-

Cool the mixture to 0 °C and add benzyl chloroformate (1.2 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 18 hours.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain N-Cbz-2-piperidone.

-

Reactivity at the Carbonyl Group

The lactam carbonyl of N-protected 2-piperidones is susceptible to nucleophilic attack by strong nucleophiles such as organometallic reagents and reducing agents.

Reduction to 2-Hydroxypiperidines and Piperidines

The reduction of the carbonyl group can lead to the formation of 2-hydroxypiperidines (hemiaminals) or, upon further reduction, fully saturated piperidines.

-

Reduction with Sodium Borohydride (NaBH₄): This milder reducing agent typically reduces the lactam to the corresponding 2-hydroxypiperidine.

-

Reduction with Lithium Aluminum Hydride (LiAlH₄): This stronger reducing agent can fully reduce the lactam to the corresponding piperidine.

Experimental Protocol: Reduction of N-Boc-2-piperidone with NaBH₄

-

Materials: N-Boc-2-piperidone, Sodium borohydride (NaBH₄), Methanol.

-

Procedure:

-

Dissolve N-Boc-2-piperidone (1.0 eq) in methanol and cool the solution to 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give N-Boc-2-hydroxypiperidine.

-

Grignard and Organolithium Reactions

Organometallic reagents add to the carbonyl group to form hemiaminal intermediates, which can be further transformed.

Experimental Protocol: Grignard Reaction with N-Boc-2-piperidone [3]

-

Materials: N-Boc-2-piperidone, Benzylmagnesium chloride (BnMgCl), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve N-Boc-2-piperidone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of benzylmagnesium chloride (1.2 eq) in THF.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude hemiaminal product.

-

Reactivity at the α-Carbon (Enolate Chemistry)

The presence of the carbonyl group acidifies the protons on the α-carbon (C3), allowing for the formation of an enolate and subsequent alkylation reactions. The N-protecting group can influence the regioselectivity of enolate formation in substituted 2-piperidones.

Experimental Protocol: α-Alkylation of N-Boc-2-piperidone

-

Materials: N-Boc-2-piperidone, Lithium diisopropylamide (LDA), Alkyl halide (e.g., methyl iodide), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere.

-

Slowly add a solution of N-Boc-2-piperidone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to form the enolate.

-

Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel column chromatography.

-

Cross-Coupling Reactions

N-Protected 2-piperidones can be functionalized via cross-coupling reactions, such as the Suzuki-Miyaura coupling, by first introducing a suitable handle (e.g., a halogen) onto the piperidone ring. For instance, an N-protected 2-halopyridine derivative can be used as a precursor.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative [5]

-

Materials: N-Boc-2-chloropyridine derivative (1.0 eq), Arylboronic acid (1.2 eq), Palladium(II) acetate (2 mol%), SPhos (4 mol%), Cesium carbonate (2.0 eq), Anhydrous 1,4-dioxane, Degassed water.

-

Procedure:

-

To an oven-dried Schlenk flask, add the N-Boc-2-chloropyridine derivative, arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.

-

Seal the flask, evacuate, and backfill with an inert gas (e.g., argon) three times.

-

Add anhydrous 1,4-dioxane and degassed water via syringe.

-

Heat the reaction mixture at 100 °C for 18 hours.

-

Cool the mixture to room temperature, dilute with ethyl acetate and water.

-

Separate the organic layer, extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography.

-

Deprotection of N-Protected 2-Piperidones

The final step in many synthetic sequences involving N-protected 2-piperidones is the removal of the protecting group to unveil the free lactam or piperidine.

N-Boc Deprotection

The Boc group is typically removed under acidic conditions, commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6]

Experimental Protocol: N-Boc Deprotection with TFA [6]

-

Materials: N-Boc-2-piperidone derivative, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the N-Boc-protected compound (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in water and basify with a suitable base (e.g., 2 M NaOH or saturated NaHCO₃) to pH > 8.

-

Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to obtain the deprotected product.

-

N-Cbz Deprotection

The Cbz group is most commonly removed by catalytic hydrogenolysis using a palladium catalyst and a hydrogen source.[2]

Experimental Protocol: N-Cbz Deprotection by Catalytic Hydrogenolysis [2]

-

Materials: N-Cbz-2-piperidone derivative, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas.

-

Procedure:

-

Dissolve the N-Cbz-protected compound (1.0 eq) in methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a Parr hydrogenator).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

-

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key transformations discussed in this guide.

Table 1: N-Protection of 2-Piperidone

| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Boc | Boc₂O | DMAP | CH₂Cl₂ | RT | 12-16 | >95 |

| Cbz | Cbz-Cl | NaHCO₃ | THF/H₂O | 0 to RT | 20 | 85-95 |

Table 2: Reactivity of N-Protected 2-Piperidones

| Reaction Type | Substrate | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Reduction (to alcohol) | N-Boc-2-piperidone | NaBH₄ | Methanol | 0 to RT | 3 | High |

| Grignard Addition | N-Boc-2-piperidone | BnMgCl | THF | -78 to RT | 14 | N/A (intermediate) |

| α-Alkylation | N-Boc-2-piperidone | LDA, MeI | THF | -78 to RT | 5-7 | 70-90 |

| Suzuki Coupling | N-Boc-2-chloropyridine | Arylboronic acid, Pd(OAc)₂, SPhos, Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 60-90 |

Table 3: Deprotection of N-Protected 2-Piperidones

| Protecting Group | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Boc | TFA | DCM | RT | 1-3 | >90 | | Cbz | H₂, 10% Pd/C | Methanol | RT | 2-16 | >95 |

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for key reactions of N-protected 2-piperidones.

Caption: General workflow for the N-protection of 2-piperidone.

References

Spectroscopic Analysis of Benzyl 2-oxopiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Benzyl 2-oxopiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a predictive framework for its characterization. The guide also outlines detailed experimental protocols and visual workflows to aid in the practical application of these analytical techniques.

Predicted Spectroscopic Data

Due to the limited availability of published spectra for this compound, the following data tables are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. These tables provide a reliable reference for the expected quantitative data from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 7.30 | m | 5H | Ar-H (Phenyl) |

| 5.25 | s | 2H | -O-CH ₂-Ph |

| 3.70 | t | 2H | CH ₂ (Piperidine C6) |

| 2.55 | t | 2H | CH ₂ (Piperidine C3) |

| 1.95 - 1.85 | m | 4H | CH ₂-CH ₂ (Piperidine C4, C5) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 171.0 | C =O (Amide) |

| 155.0 | C =O (Carbamate) |

| 135.5 | Ar-C (Quaternary) |

| 128.8 | Ar-C H |

| 128.5 | Ar-C H |

| 128.2 | Ar-C H |

| 68.0 | -O-C H₂-Ph |

| 45.0 | C H₂ (Piperidine C6) |

| 32.0 | C H₂ (Piperidine C3) |

| 23.0 | C H₂ (Piperidine C5) |

| 21.0 | C H₂ (Piperidine C4) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2940, ~2860 | Medium | C-H stretch (Aliphatic) |

| ~1750 | Strong | C=O stretch (Carbamate) |

| ~1680 | Strong | C=O stretch (Amide) |

| ~1450, ~1400 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-N stretch |

| ~1200 | Strong | C-O stretch (Ester) |

| ~750, ~700 | Strong | C-H bend (Aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 233 | [M]⁺ |

| 142 | [M - C₇H₇]⁺ |

| 108 | [C₇H₈O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 84 | [C₅H₈N]⁺ |

| 56 | [C₃H₄O]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of 12 ppm.

-

Use a pulse angle of 30 degrees and a relaxation delay of 1.0 second.

-

Accumulate 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of 220 ppm.

-

Employ a proton-decoupled pulse sequence.

-

Use a pulse angle of 45 degrees and a relaxation delay of 2.0 seconds.

-

Accumulate at least 1024 scans.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct the spectra and reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.

IR Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the empty sample compartment or the clean ATR crystal before scanning the sample.

-

-

Data Processing: Process the data using the spectrometer's software to obtain a transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source via a direct insertion probe or through a Gas Chromatography (GC) inlet.

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range of m/z 40-500.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.

Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of the spectroscopic analysis of this compound.

The Piperidine Ring: A Comprehensive Guide to Theoretical and Computational Conformational Analysis

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products. Its conformational flexibility is a critical determinant of biological activity, influencing how piperidine-containing molecules interact with their biological targets. Understanding and predicting the conformational preferences of the piperidine ring is therefore paramount for rational drug design and development. This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to study piperidine conformations, complemented by detailed experimental protocols for validation.

Theoretical and Computational Approaches to Piperidine Conformation

The conformational landscape of piperidine is dominated by the low-energy chair conformation, with higher-energy boat and twist-boat forms also playing a role in certain derivatives.[1][2] Computational chemistry offers a powerful toolkit to investigate the relative energies of these conformers and the barriers to their interconversion.

Key Computational Methods

A hierarchy of computational methods is employed to study piperidine conformations, each with its own balance of accuracy and computational cost.

-

Molecular Mechanics (MM): MM methods utilize classical force fields (e.g., MMFF, OPLS) to provide a rapid initial assessment of conformational energies.[3][4] These methods are particularly useful for performing conformational searches to identify low-energy geometries.[5] The COSMIC force-field, for instance, has been shown to quantitatively predict the conformer energies of both free piperidine bases and their protonated salts by modeling electrostatic interactions.[3]

-

Ab Initio and Density Functional Theory (DFT): For higher accuracy, quantum mechanical (QM) methods are employed. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), using functionals like B3LYP and M06-2X with appropriate basis sets (e.g., 6-31G*, def2-QZVPP), provide more reliable energetic and geometric information.[6] DFT calculations have been successfully used to study the conformational behavior of substituted piperidines, including the influence of fluorine substitution and the preference for axial or equatorial conformers.[6]

Conformational Energies and Interconversion Barriers

The equatorial conformation of the N-H bond in piperidine is generally more stable than the axial conformation.[1] The energy difference is estimated to be around 0.2 to 0.6 kcal/mol in nonpolar solvents.[1] Computational studies have provided more precise values, as summarized in the tables below. The energy barrier for ring inversion in piperidine is significantly higher than that for nitrogen inversion.

Quantitative Conformational Data

The following tables summarize key quantitative data from theoretical and experimental studies on piperidine and its derivatives.

Table 1: Calculated Conformational and Inversion Energies of Piperidine Derivatives (kcal/mol)

| Compound | Method/Basis Set | ΔG (Axial - Equatorial) | Reference |

| 2-methyl-1-phenylpiperidine | M06-2X/6-311G(d,p) | -1.0 | [7] |

| N,N,2-trimethylpiperidine-1-carboxamide | M06-2X/6-311G(d,p) | -1.4 | [7] |

| N,2-dimethylpiperidine-1-carboxamide | M06-2X/6-311G(d,p) | -2.1 | [7] |

| N-methylpiperidine | - | 3.16 (Equatorial preferred) | |

| 4-substituted piperidines (R = F, OH, Br) on protonation | Molecular Mechanics (COSMIC) | ~0.7-0.8 (Axial stabilization) | [3] |

| 3,5-difluoropiperidine derivatives | M06-2X/def2-QZVPP | Varies with solvent polarity | [6] |

Table 2: Experimental Conformational Free Energies of Piperidine Derivatives

| Compound | Method | ΔG° (kcal/mol) | Reference |

| Piperidine (N-H equatorial to axial) | Infrared Spectroscopy | 0.53 | [1] |

| Piperidine (N-H equatorial to axial) | Microwave Intensities | 0.2 | [1] |

| 4-substituted piperidines | J-value method (NMR) | Varies with substituent | [3] |

| N-nitroso-t(3)-alkyl-r(2),c(6)-bis(2′-furyl)-piperidin-4-ones | 1H and 13C NMR | Presence of boat conformations | [2] |

Experimental Protocols for Conformational Analysis

Experimental techniques are crucial for validating the predictions of computational models and providing a complete picture of piperidine conformational behavior in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-phase conformation of piperidine derivatives.[5]

Protocol for NMR Conformational Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.[5] Ensure the sample is free of particulate matter.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum to assess sample purity and obtain initial chemical shift information.

-

For detailed analysis, acquire two-dimensional spectra:

-

¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about the relative orientation of substituents.[8]

-

-

-

Data Analysis:

-

Chemical Shifts: The chemical shifts of axial and equatorial protons are typically different. For instance, in 2-methylpiperidine, the distinct chemical shifts for axial and equatorial protons are indicative of a stable chair conformation.[9]

-

Vicinal Coupling Constants (³JHH): The magnitude of the three-bond coupling constant between adjacent protons is dependent on the dihedral angle, as described by the Karplus equation. Large coupling constants (typically 10-13 Hz) are indicative of an axial-axial relationship, while smaller couplings (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[10]

-

Nuclear Overhauser Effect (NOE): The presence of NOE correlations between specific protons provides direct evidence of their spatial proximity, which is invaluable for determining the stereochemistry and conformation.[8]

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides a definitive determination of the solid-state conformation of a molecule.[11]

Protocol for Single-Crystal X-ray Crystallography of a Piperidine Derivative:

-

Crystal Growth:

-

Obtain high-quality single crystals of the piperidine derivative. This is often the most challenging step. Common techniques include:

-

Slow Evaporation: A solution of the compound is allowed to evaporate slowly from a suitable solvent in which it is moderately soluble.[12][13]

-

Vapor Diffusion: A solution of the compound is placed in a small open container within a larger sealed container that contains a precipitant solvent in which the compound is less soluble.

-

Cooling: A saturated solution of the compound is slowly cooled to induce crystallization.

-

-

-

Data Collection:

-

Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.

-

Cool the crystal in a stream of cold nitrogen (typically around 100 K) to minimize thermal motion.[5]

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.[14][15]

-

Refine the atomic positions, and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.[5][14] This provides precise bond lengths, bond angles, and torsion angles that define the conformation of the piperidine ring.

-

Visualizing Workflows and Relationships

The following diagrams, generated using the Graphviz DOT language, illustrate the workflows for computational and experimental conformational analysis and the logical relationship between these approaches.

Conclusion

A comprehensive understanding of piperidine conformation is indispensable for modern drug discovery. The integration of robust computational methods with rigorous experimental validation provides a powerful paradigm for elucidating the three-dimensional structures of piperidine-containing molecules. This knowledge, in turn, enables the design of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. The methodologies and data presented in this guide offer a solid foundation for researchers engaged in the fascinating and impactful field of medicinal chemistry.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. benchchem.com [benchchem.com]

- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. excillum.com [excillum.com]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. How To [chem.rochester.edu]

- 14. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

Methodological & Application

Synthesis of Bioactive Molecules Using Benzyl 2-Oxopiperidine-1-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-oxopiperidine-1-carboxylate, also known as N-Cbz-2-piperidone, is a versatile cyclic carbamate that serves as a valuable building block in the synthesis of a diverse range of bioactive molecules. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of diseases. The presence of the benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom allows for controlled functionalization of the piperidine ring, making it an ideal starting material for the construction of complex molecular architectures with therapeutic potential.

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing this compound as a key intermediate. The protocols are based on established synthetic methodologies and aim to provide researchers with a practical guide for the preparation of compounds with potential applications in areas such as cancer and neurodegenerative diseases.

Key Applications and Synthetic Strategies

This compound can be strategically modified at various positions to generate a library of derivatives. The primary synthetic strategies involve:

-

α-Functionalization: The carbon atom adjacent to the carbonyl group (α-position) can be functionalized through various reactions, such as alkylation, to introduce diverse substituents.

-

Carbonyl Group Modification: The ketone can be subjected to reduction or other nucleophilic additions to introduce new stereocenters and functional groups.

-

Deprotection and N-Functionalization: Removal of the Cbz group unveils the secondary amine, which can be further derivatized to introduce a wide range of functionalities.

These strategies enable the synthesis of a variety of bioactive compounds, including but not limited to, enzyme inhibitors and receptor antagonists.

Application Example: Synthesis of Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression. Their dysregulation is implicated in the development of cancer, making them an attractive target for drug discovery. The following section details the synthesis of a novel histone deacetylase inhibitor using a derivative of this compound. While the specific starting material in the cited literature is a 4-oxo derivative, the synthetic principles and protocols are highly relevant and adaptable for derivatives of this compound.

Synthetic Workflow for a Piperidine-Based HDAC Inhibitor

The synthesis involves a key coupling reaction between a piperidine-containing acid and an amine fragment.[1] This approach allows for the modular assembly of the final bioactive molecule.

Caption: General synthetic workflow for a piperidine-based HDAC inhibitor.

Experimental Protocol: Synthesis of a Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine-1-carboxylate Derivative[1]

This protocol describes the synthesis of a potent histone deacetylase inhibitor. The key step is the coupling of a carboxylic acid derivative of a protected piperidone with an amine.

Materials:

-

Benzyl 4-oxopiperidine-2-carboxylate derivative (Acid)

-

Amine hydrochloride salt

-

Ethyl(dimethylaminopropyl)carbodiimide (EDCI)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the Benzyl 4-oxopiperidine-2-carboxylate derivative (1.0 eq) and the amine hydrochloride salt (1.1 eq) in DMF, add HOBt (1.2 eq) and EDCI (1.2 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the mixture into water and extract with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Biological Activity Data

The synthesized piperidine-based compounds have been shown to exhibit potent histone deacetylase inhibitory activity.

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| Compound 16 | HDAC | 16.3 | - | [1] |

| Compound 17 | HDAC | >100 | - | [1] |

Application Example: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

Neurokinin-1 (NK1) receptors are involved in various physiological processes, and their antagonists have therapeutic potential for the treatment of depression, anxiety, and emesis. The 3-benzhydryl-4-piperidone scaffold is a key structural motif in a novel class of potent NK1 receptor antagonists.[2]

Synthetic Workflow for 3-Benzhydryl-4-piperidone Derivatives

The synthesis involves the coupling of a 1-benzylpiperidone with a benzhydryl bromide or benzhydrol in the presence of a strong acid.[2]

Caption: Synthetic workflow for NK1 receptor antagonists.

Experimental Protocol: Synthesis of 3-Benzhydryl-4-piperidone Derivatives[2]

This protocol outlines a versatile method for the synthesis of 3-benzhydryl-4-piperidone derivatives.

Materials:

-

1-Benzyl-4-piperidone

-

Benzhydryl bromide or Benzhydrol

-

Trifluoromethanesulfonic acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1-benzyl-4-piperidone (1.0 eq) and benzhydryl bromide or benzhydrol (1.1 eq) in dichloromethane, add trifluoromethanesulfonic acid (1.2 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 3-benzhydryl-4-piperidone derivative.

Conclusion

This compound and its derivatives are valuable and versatile starting materials for the synthesis of a wide range of bioactive molecules. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel compounds with potential therapeutic applications. The adaptability of the piperidine scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of new and improved drug candidates.

References

Application Notes and Protocols for Benzyl 2-oxopiperidine-1-carboxylate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-oxopiperidine-1-carboxylate, also known as N-Cbz-2-piperidone, is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. The piperidone scaffold is a common motif in many biologically active molecules, and the benzyloxycarbonyl (Cbz) protecting group allows for selective manipulation of the piperidine nitrogen. This document provides detailed protocols for the synthesis of this compound and its potential applications in pharmaceutical development.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.26 g/mol |

| CAS Number | 106412-35-5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of 2-piperidone with benzyl chloroformate. This reaction proceeds via nucleophilic acyl substitution at the nitrogen atom of the lactam ring.

Experimental Protocol: N-protection of 2-Piperidone

Materials:

-

2-Piperidone (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl, 1.1 eq)

-

Triethylamine (TEA, 1.2 eq) or Sodium Carbonate (Na₂CO₃, 1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-piperidone (1.0 eq) in anhydrous dichloromethane.

-